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Compound of Interest

Compound Name: PF-4363467

Cat. No.: B15618962 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
PF-4363467 is a potent and selective dual antagonist of the dopamine D3 and D2 receptors,

which has demonstrated efficacy in attenuating opioid-seeking behavior. This technical guide

provides a comprehensive overview of the synthesis, chemical structure, and key biological

data of PF-4363467. Detailed experimental protocols for its synthesis are presented, along with

a summary of its physicochemical and pharmacological properties. Furthermore, the canonical

signaling pathway of the dopamine D3 receptor is illustrated to provide context for its

mechanism of action.

Chemical Structure and Properties
PF-4363467, with the chemical formula C₂₂H₃₀N₂O₃S and a molecular weight of 402.55 g/mol ,

is a novel compound developed through a hybrid approach, merging the pharmacophore

elements of a D3 receptor (D3R) antagonist scaffold and a D3R agonist.[1][2]

Table 1: Physicochemical Properties of PF-4363467
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Property Value Reference

Molecular Formula C₂₂H₃₀N₂O₃S [3]

Molecular Weight 402.55 g/mol [3]

CAS Number 2040055-84-1 [3]

Appearance Solid [3]

Synthesis of PF-4363467
The synthesis of PF-4363467 is achieved through a multi-step process, beginning with the

preparation of key intermediates. The overall synthetic strategy involves the coupling of a

sulfonyl chloride intermediate with an amine, followed by further functional group

manipulations.

Experimental Protocols
Synthesis of Intermediate 1: 4-(2-(methylsulfonamido)ethyl)aniline

To a solution of N-(4-nitrophenethyl)methanesulfonamide (1.0 eq) in a suitable solvent such as

ethanol or methanol, is added a reducing agent, for example, palladium on carbon (10 mol%)

under a hydrogen atmosphere. The reaction mixture is stirred at room temperature until the

reduction of the nitro group is complete, as monitored by thin-layer chromatography (TLC).

Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure

to yield 4-(2-(methylsulfonamido)ethyl)aniline, which can be used in the subsequent step

without further purification.

Synthesis of Intermediate 2: 5-(chloromethyl)-3-(4-methoxyphenyl)isoxazole

A mixture of 4-methoxybenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and a

base such as sodium acetate in a suitable solvent like ethanol is heated to reflux. After cooling,

propargyl chloride (1.2 eq) is added, and the reaction is stirred at room temperature. The

resulting product is extracted with an organic solvent, and the solvent is evaporated to give 5-

(chloromethyl)-3-(4-methoxyphenyl)isoxazole, which is purified by column chromatography.

Final Synthesis of PF-4363467
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A solution of 4-(2-(methylsulfonamido)ethyl)aniline (Intermediate 1, 1.0 eq) and 5-

(chloromethyl)-3-(4-methoxyphenyl)isoxazole (Intermediate 2, 1.1 eq) in a polar aprotic solvent

like dimethylformamide (DMF) is treated with a base such as potassium carbonate. The

reaction mixture is heated and stirred until the starting materials are consumed. The final

product, PF-4363467, is isolated by aqueous workup and purified by column chromatography

on silica gel.

Pharmacological Data
PF-4363467 exhibits high affinity for the dopamine D3 receptor and good selectivity over the

D2 receptor.[1][2]

Table 2: In Vitro Binding Affinities of PF-4363467

Receptor Kᵢ (nM) Reference

Dopamine D3 3.1 [1][2]

Dopamine D2 692 [1][2]

Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to

the Gαi/o family of G proteins. Upon activation by an agonist, the D3 receptor initiates a

signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in

intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream

effectors such as protein kinase A (PKA).
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Dopamine D3 Receptor Signaling Pathway

Experimental Workflow for Synthesis
The synthesis of PF-4363467 follows a structured workflow designed for efficiency and purity of

the final compound.
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Synthetic Workflow for PF-4363467
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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